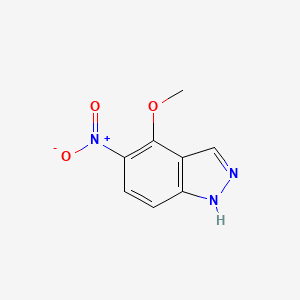

4-methoxy-5-nitro-1H-indazole

Description

Overview of Indazole Scaffold in Medicinal Chemistry

The indazole, or benzopyrazole, is a bicyclic aromatic heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazole (B372694) ring. researchgate.netwikipedia.org This structural motif is of significant interest in the field of medicinal chemistry due to its diverse biological activities. researchgate.netresearchgate.net

Prevalence of Indazole in Drug Molecules

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets with high affinity. researchgate.netsamipubco.com This versatility has led to the incorporation of the indazole nucleus into a wide array of therapeutic agents. researchgate.netresearchgate.net Several FDA-approved drugs contain the indazole core, demonstrating its clinical importance. pnrjournal.combldpharm.com

Examples of Indazole-Containing Drugs:

| Drug Name | Therapeutic Use |

| Axitinib | Treatment of renal cell carcinoma. pnrjournal.combldpharm.com |

| Pazopanib | Treatment of renal cell carcinoma and soft tissue sarcoma. samipubco.commdpi.com |

| Entrectinib | Treatment of ROS1-positive non-small cell lung cancer. pnrjournal.com |

| Granisetron | Antiemetic for chemotherapy-induced nausea and vomiting. pnrjournal.combldpharm.com |

| Benzydamine | Non-steroidal anti-inflammatory agent. wikipedia.orgmdpi.com |

| Lonidamine | Antiglycolytic agent for brain tumor treatment. pnrjournal.com |

| Niraparib | Anticancer drug. samipubco.com |

The diverse pharmacological activities of indazole derivatives include anti-inflammatory, antimicrobial, antiviral, and antitumor properties. researchgate.netresearchgate.netnih.gov

Historical Context of Indazole Synthesis and Discovery

The first synthesis of an indazole derivative was reported by Emil Fischer in 1880. researchgate.netthieme-connect.de He obtained the compound by heating o-hydrazino cinnamic acid. nih.gov A systematic investigation of indazole chemistry was later conducted by v. Auwers in 1924. thieme-connect.de While indazoles are rare in nature, with only a few alkaloids like nigellicine, nigeglanine, and nigellidine (B12853491) being identified, synthetic indazoles have become a major focus of research. wikipedia.orgpnrjournal.com The development of new synthetic methodologies, including transition metal-catalyzed and green chemistry approaches, has been crucial for accessing a wide range of indazole derivatives for pharmacological screening. benthamdirect.com

Specific Focus on 4-Methoxy-5-nitro-1H-indazole

Nomenclature and Structural Features of this compound

This compound is a specific derivative of the indazole scaffold. Its systematic IUPAC name is this compound. The structure consists of the core 1H-indazole ring system with a methoxy (B1213986) group (–OCH₃) substituted at the 4th position and a nitro group (–NO₂) at the 5th position. chemsrc.com

Key Structural Features:

1H-Indazole Core: A bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. The "1H" designation indicates that the nitrogen atom at position 1 bears a hydrogen atom.

Methoxy Group (at C4): An electron-donating group that can influence the molecule's electronic properties and its ability to form hydrogen bonds.

Nitro Group (at C5): A strong electron-withdrawing group that significantly impacts the electronic nature of the aromatic ring and can participate in various chemical interactions. ontosight.ai

The presence and specific positioning of these functional groups confer distinct chemical and physical properties to the molecule, making it a subject of research interest.

Physicochemical Properties of a Related Compound, 6-Methoxy-4-nitro-1H-indazole:

| Property | Value |

| CAS Number | 1000341-08-1 |

| Molecular Weight | 193.16 g/mol |

| InChI Key | ACUQZJBBTADFHU-UHFFFAOYSA-N |

| Data for a structurally similar compound is provided for illustrative purposes. |

Rationale for Investigating this compound

The investigation into this compound and its analogs is driven by the established pharmacological importance of the indazole scaffold. The specific substitutions of a methoxy and a nitro group create a unique electronic and steric profile that can be exploited for targeted drug design. For instance, studies on related nitro-substituted indazoles have explored their potential as enzyme inhibitors. The synthesis of such derivatives allows for the exploration of structure-activity relationships, where modifications to the substitution pattern on the indazole ring can lead to optimized biological activity. mdpi.com Research into the synthesis and properties of compounds like this compound contributes to the broader understanding of how functional group modifications on the indazole core can modulate pharmacological effects, potentially leading to the discovery of new therapeutic agents.

Impact of Methoxy and Nitro Substituents on Indazole Core

The chemical and biological properties of an indazole derivative are significantly modulated by the nature and position of its substituents. In this compound, the methoxy (-OCH3) and nitro (-NO2) groups impart specific electronic and steric characteristics to the parent ring system.

The methoxy group at the 4-position generally acts as an electron-donating group through resonance, which can influence the molecule's reactivity and its interactions with biological targets. ontosight.ai The position and number of methoxy groups on a core structure have been shown to influence cytotoxic activity in related compounds. japsonline.com The introduction of a methoxy group can enhance a compound's ability to interact with specific enzymes or receptors, which is a beneficial attribute in drug discovery processes. ontosight.airsc.org

Conversely, the nitro group at the 5-position is a strong electron-withdrawing group. ontosight.aiontosight.ai This characteristic significantly affects the electronic properties and reactivity of the indazole ring. ontosight.ai The position of the nitro group is critical; for instance, a nitro group at the C5 or C6 position of the indazole ring has been associated with measurable mutagenic activity in certain studies, whereas substitution at C4 or C7 results in weaker activity. nih.gov Furthermore, the nitro group at the 5-position of an indazole ring has been shown to induce the generation of reactive oxygen species, which can lead to apoptosis in parasites, suggesting a potential mechanism for therapeutic action. grafiati.com

Therapeutic Potential as a Lead Molecule

The indazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of several FDA-approved drugs. researchgate.net Derivatives of indazole have been extensively investigated and patented for a wide range of therapeutic applications, including cancer, inflammation, and neurological disorders. tandfonline.com

Given the known biological activities of substituted indazoles, this compound represents a promising lead molecule for drug development. The nitro group is a key feature in many biologically active compounds. Specifically, 5-nitroindazole (B105863) derivatives have been explored for their potential as anticancer and antimicrobial agents. ontosight.ai The ability of the 5-nitro group to be reduced and generate reactive species is a mechanism that could be exploited for therapeutic benefit, for example, in developing trypanocidal agents for Chagas disease. grafiati.com

The methoxy substituent can also contribute to the therapeutic profile. The strategic placement of methoxy groups has been shown to improve the potency of indazole derivatives as inhibitors of certain protein kinases, which are key targets in cancer therapy. rsc.org Therefore, the combination of the methoxy and nitro groups on the indazole framework in this compound provides a strong rationale for its investigation as a potential therapeutic agent. Its unique substitution pattern makes it a candidate for screening against various biological targets, particularly enzymes and receptors implicated in cancer and infectious diseases. ontosight.ai

Scope and Objectives of Research on this compound

Future research on this compound should be systematic and multi-faceted, aiming to fully elucidate its chemical properties and biological potential. The primary objectives would encompass:

Optimized Synthesis and Characterization: Developing and refining a regioselective, high-yield synthetic route for this compound. While general methods for synthesizing nitroindazoles exist, a specific and optimized protocol is necessary for producing the compound in sufficient quantities for further study. chemicalbook.commdpi.com This would be followed by comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and physicochemical analysis to confirm its structure and purity. acs.orgsemanticscholar.org

Biological Activity Screening: Undertaking a broad-based screening of the compound's biological activity. Based on the known properties of the indazole scaffold and its substituents, key areas to investigate include its antiproliferative effects against a panel of cancer cell lines, its antimicrobial activity against various pathogens, and its potential as an enzyme inhibitor (e.g., protein kinases, nitric oxide synthase). rsc.orgontosight.aiarabjchem.orgnih.gov

Mechanism of Action Studies: If significant biological activity is identified, subsequent research should focus on elucidating the underlying mechanism of action. For instance, if anticancer activity is observed, studies could investigate its effects on cell cycle progression, apoptosis induction, or specific signaling pathways. grafiati.com

Structure-Activity Relationship (SAR) Analysis: Synthesizing and evaluating a series of analogues to establish a clear structure-activity relationship. This would involve modifying the substituents (e.g., altering the position of the methoxy and nitro groups, or replacing them with other functional groups) to understand their precise contribution to the observed biological activity and to optimize the lead molecule for improved potency and selectivity. nih.gov

By pursuing these objectives, the scientific community can systematically explore the potential of this compound as a valuable scaffold for the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-5-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-8-5-4-9-10-6(5)2-3-7(8)11(12)13/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFSIGXIWZWYOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C=NN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443980-48-0 | |

| Record name | 4-methoxy-5-nitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Methoxy 5 Nitro 1h Indazole

General Strategies for Indazole Ring System Formation

The indazole nucleus is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. As a privileged scaffold in drug discovery, numerous methods have been developed for its synthesis. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form and is typically the predominant isomer. nih.gov

The construction of the indazole ring often begins from readily available substituted benzene derivatives, involving a sequence of reactions to build the fused pyrazole ring. researchgate.net These multi-step approaches provide the flexibility to introduce various substituents onto the benzene ring prior to cyclization.

Common precursors and general strategies include:

From o-Toluidines: A classical approach involves the diazotization of an o-toluidine (B26562) derivative, followed by an intramolecular cyclization to form the indazole ring. This method is effective for producing a range of substituted indazoles.

From 2-Halobenzonitriles: The reaction of 2-halobenzonitriles, particularly 2-fluorobenzonitriles, with hydrazine (B178648) provides a direct route to 3-aminoindazoles. This pathway is an efficient alternative to traditional SNAr reactions. organic-chemistry.org

From 2-Aminobenzonitriles: These precursors can be converted into ketimine intermediates by reaction with organometallic reagents. Subsequent copper-mediated N-N bond formation yields the indazole core. nih.gov

From Arylhydrazones: Arylhydrazones derived from ketones can undergo intramolecular C-H amination reactions, mediated by reagents like iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA), to afford 1H-indazoles. nih.gov

These syntheses are inherently multi-step, as they require the initial preparation of the functionalized benzene precursor followed by the key cyclization step to form the heterocyclic ring. google.com

| Cyclization Strategy | Key Features | Precursors | Reagents/Catalysts | Ref |

| N-N Bond-Forming Oxidative Cyclization | Forms the N-N bond from amino groups on the precursor. | 2-Aminomethyl-phenylamines | (NH4)2MoO4, H2O2 | organic-chemistry.org |

| Reductive Cyclization | Involves the reduction of a nitro group and subsequent cyclization. | o-Nitro-ketoximes | Various reducing agents | thieme-connect.de |

| Intramolecular C-H Amination | Forms a C-N bond through direct amination of an aryl C-H bond. | Diaryl or tert-butyl aryl ketone hydrazones | Iodine, PIFA | nih.gov |

| Palladium-Catalyzed Cyclization | Couples a hydrazine with an aryl halide followed by intramolecular cyclization. | 2-Halobenzaldehydes, monosubstituted hydrazines | Pd(OAc)2, dppp, t-BuONa | thieme-connect.de |

| [3+2] Annulation | A cycloaddition approach involving the reaction of an aryne with a hydrazone. | Arynes, N-tosylhydrazones | Base (to generate diazo compounds in situ) | organic-chemistry.org |

One notable method is the silver(I)-mediated intramolecular oxidative C–H bond amination, which enables the construction of various 1H-indazoles from α-ketoester-derived hydrazones. acs.org This process is efficient for synthesizing a variety of 3-substituted indazoles that may be difficult to access through other C-H amination routes. acs.org

The indazole ring possesses two nitrogen atoms (N1 and N2), and substitution reactions, such as alkylation, can lead to a mixture of N1 and N2 isomers. Achieving regioselectivity is crucial for the synthesis of specific, biologically active molecules. The 1H-indazole tautomer is the more thermodynamically stable form, and many synthetic strategies are designed to favor its formation. nih.gov

The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile. For example, studies have shown that using sodium hydride (NaH) in tetrahydrofuran (THF) can provide high N1 selectivity for the alkylation of various C3-substituted indazoles. mdpi.com Conversely, steric and electronic effects from substituents on the indazole ring can influence the N1/N2 ratio. For instance, an electron-withdrawing group at the C7 position can confer excellent N2 regioselectivity. mdpi.com

Strategies for achieving regioselective synthesis of 1H-indazoles often involve:

Thermodynamic Control: Allowing the reaction to equilibrate can favor the formation of the more stable N1-substituted product. mdpi.com

Kinetic Control: The use of specific base-solvent combinations can direct the alkylating agent to the more nucleophilic nitrogen atom under kinetic control.

Pre-functionalized Precursors: Employing N-substituted hydrazines in the cyclization step directly leads to the formation of N1-substituted indazoles, bypassing the issue of post-synthesis alkylation. thieme-connect.de

Introduction of Methoxy (B1213986) Group at the 4-Position

The introduction of a methoxy group at the C4 position of the indazole ring is a key step in the synthesis of 4-methoxy-5-nitro-1H-indazole. This can be achieved either by constructing the indazole ring from a precursor that already contains the methoxy group or by functionalizing the pre-formed indazole ring at the C4 position.

A common and effective strategy is to begin the synthesis with a benzene-derived precursor that already incorporates the methoxy group at the desired position relative to the functional groups required for indazole ring formation. For example, a substituted 2-methylaniline or 2-fluorobenzonitrile containing a methoxy group at the adjacent position can be used as a starting material. This approach ensures the methoxy group is correctly placed from the outset.

Alternatively, a 4-hydroxyindazole can serve as a direct precursor. google.com The synthesis of 4-hydroxyindazoles can be accomplished through various routes, often involving the demethylation of a corresponding 4-methoxyindazole if the latter is more accessible. google.com The functionalization of the C4 position on a pre-existing indazole ring is also a viable, though potentially more complex, route that may involve directed metalation or other C-H activation strategies. researchgate.net

The most direct pathway for installing the methoxy group at the C4 position is through the methylation of a 4-hydroxyindazole intermediate. This transformation is typically achieved via a Williamson ether synthesis.

Reaction Details:

Reactants: 4-Hydroxyindazole and a methylating agent.

Methylating Agents: Common agents include dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I).

Base: A base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) is required to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide.

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is typically used.

The reaction proceeds by the nucleophilic attack of the 4-indazolyl oxide anion on the methylating agent, displacing the leaving group (e.g., sulfate or iodide) and forming the 4-methoxy-1H-indazole product. This method is generally high-yielding and is a standard procedure in organic synthesis for the preparation of aryl methyl ethers. google.com

Nitration at the 5-Position

Introducing a nitro group at the 5-position of the 4-methoxy-1H-indazole core can be approached through direct electrophilic substitution or via indirect methods where the nitro-substituted benzene ring is cyclized to form the indazole.

The direct nitration of a pre-formed 4-methoxy-1H-indazole ring is a plausible synthetic route. In electrophilic aromatic substitution, the methoxy group at the C4 position is an activating, ortho- and para-directing group. This would direct incoming electrophiles, such as the nitronium ion (NO₂⁺), to the C5 and C7 positions (ortho) and the C3 position (para). Therefore, the nitration of 4-methoxy-1H-indazole would be expected to produce a mixture of isomers, including the desired this compound.

Standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride, are commonly employed for such transformations on five-membered heterocycles researchgate.net. However, controlling the regioselectivity to favor the 5-nitro isomer over other potential products can be challenging and may require careful optimization of reaction conditions. Specific, documented procedures for the direct, high-yield nitration of 4-methoxy-1H-indazole to selectively obtain the 5-nitro derivative are not extensively detailed in the available literature.

Indirect routes, which involve constructing the indazole ring from a precursor that already contains the required 4-methoxy and 5-nitro substitution pattern, are generally more common and provide better control over the final product's constitution.

One prominent indirect method is the diazotization and cyclization of a substituted o-toluidine (2-methylaniline). A well-established procedure for synthesizing 5-nitroindazole (B105863) involves the diazotization of 2-amino-5-nitrotoluene using sodium nitrite in glacial acetic acid, which then undergoes spontaneous cyclization orgsyn.org. By analogy, the synthesis of this compound would begin with the precursor 2-methyl-4-methoxy-5-nitroaniline. The amino group is converted to a diazonium salt, which subsequently cyclizes to form the pyrazole ring fused to the benzene ring, yielding the target indazole.

Another powerful indirect strategy is the reductive cyclization of o-nitro-ketoximes . This method involves the conversion of an ortho-nitro-ketone into its corresponding oxime, followed by a reductive cyclization step to form the 1H-indazole semanticscholar.orgresearchgate.net. For the synthesis of this compound, a suitable starting material would be the oxime derived from an appropriately substituted 2-nitroacetophenone, such as 1-(4-methoxy-5-nitro-2-nitrophenyl)ethanone oxime. The reaction is often catalyzed by transition metal complexes in the presence of a reducing agent like carbon monoxide semanticscholar.org.

Synthesis of this compound

The synthesis of this compound is best achieved through multi-step pathways that build the molecule from commercially available, pre-substituted benzene derivatives.

A highly effective and regiochemically controlled pathway relies on the intramolecular cyclization of a substituted o-toluidine. This classic approach in indazole synthesis ensures the final positions of the substituents are unambiguous.

Synthetic Pathway via Diazotization:

Precursor Synthesis : The key starting material is 2-methyl-4-methoxy-5-nitroaniline. This precursor can be synthesized from simpler aromatic compounds through a sequence of electrophilic aromatic substitution and functional group interconversion steps.

Diazotization : The precursor, 2-methyl-4-methoxy-5-nitroaniline, is dissolved in glacial acetic acid.

Cyclization : A solution of sodium nitrite (NaNO₂) in water is added to the reaction mixture. The amino group is converted into a diazonium salt, which immediately undergoes intramolecular cyclization, with the elimination of water, to form the stable 1H-indazole ring system orgsyn.orgchemicalbook.com. The reaction yields this compound.

An alternative, though less common, pathway is the reductive cyclization of an o-nitro-ketoxime.

Synthetic Pathway via Reductive Cyclization:

Precursor Synthesis : The synthesis begins with a suitable ortho-nitroacetophenone derivative, for instance, 2'-acetyl-5'-methoxy-4'-nitroacetanilide.

Oxime Formation : The ketone is reacted with hydroxylamine hydrochloride in a solvent mixture such as ethanol and pyridine to form the corresponding oxime semanticscholar.org.

Reductive Cyclization : The purified o-nitro-ketoxime is then treated with a catalyst, such as [Cp*Fe(CO)₂]₂, under a carbon monoxide atmosphere. This promotes the deoxygenation of the nitro group and the N-O bond of the oxime, leading to the formation of the N-N bond and cyclization to the 1H-indazole product semanticscholar.org.

The efficiency of indazole synthesis is highly dependent on the reaction conditions. For the diazotization pathway, careful control of temperature and the rate of reagent addition is critical for maximizing yield.

For the reductive cyclization of o-nitro-ketoximes, the choice of catalyst and reaction time are key variables. Studies have shown that substrates bearing electron-donating groups, such as methoxy substituents, tend to give higher yields. For example, the synthesis of 5,6-dimethoxy-3-methyl-1H-indazole via this method resulted in an 85% yield semanticscholar.org. This suggests that the 4-methoxy group in the precursor for the target compound would have a favorable effect on the reaction's efficiency.

Below is a table summarizing typical conditions for related indazole syntheses.

| Synthesis Method | Precursor | Reagents & Conditions | Yield | Reference |

| Diazotization | 2-Amino-5-nitrotoluene | NaNO₂, Glacial Acetic Acid, <25°C, 3 days | 72-80% | orgsyn.org |

| Reductive Cyclization | 4',5'-Dimethoxy-2'-nitroacetophenone oxime | [Cp*Fe(CO)₂]₂, CO (400 psi), 1,2-dichloroethane, 80°C, 17h | 85% | semanticscholar.org |

| SNAr Cyclization | Arylhydrazone of 2-fluoro-5-nitroacetophenone | K₂CO₃, DMSO, 120°C | 98% | mdpi.com |

This table presents data for structurally related compounds to illustrate effective reaction conditions.

After synthesis, this compound must be isolated and purified from the reaction mixture and any byproducts.

Purification Techniques:

Recrystallization : A common and effective method for purifying the crude product. For nitroindazoles, methanol (B129727) is often a suitable solvent for recrystallization, yielding the product as pale yellow needles orgsyn.org.

Column Chromatography : Silica gel column chromatography is widely used for the purification of indazole derivatives. The choice of eluent is critical; mixtures such as ether/hexane or ethyl acetate/hexane are frequently employed to separate the desired product from impurities semanticscholar.orgnih.gov.

Preparative Thin-Layer Chromatography (TLC) : For smaller scale purifications, preparative TLC can be an effective method to isolate the product semanticscholar.org.

Characterization Techniques: The structure of the purified this compound is confirmed using a combination of spectroscopic methods.

NMR Spectroscopy : ¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR : The spectrum would be expected to show a singlet for the methoxy (-OCH₃) protons around 3.9-4.2 ppm. Aromatic protons would appear in the downfield region, and the N-H proton of the indazole ring would typically be a broad singlet at a chemical shift greater than 10 ppm, often observed in solvents like DMSO-d₆ mdpi.comgoogle.com.

¹³C NMR : The carbon spectrum will show distinct signals for the methoxy carbon, the aromatic carbons, and the two carbons of the pyrazole ring. The positions of the signals are influenced by the electronic effects of the methoxy and nitro substituents mdpi.comnih.gov. Two-dimensional NMR techniques like HMQC and HMBC can be used for unambiguous assignment of all proton and carbon signals uchile.cl.

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands confirming the presence of key functional groups. These include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically found near 1515 cm⁻¹ and 1340 cm⁻¹, respectively, as well as N-H stretching bands mdpi.com.

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular formula C₈H₇N₃O₃ (193.16 g/mol ).

Melting Point : As a crystalline solid, this compound will have a distinct melting point, which serves as an important indicator of its purity. For comparison, the closely related 5-nitroindazole has a melting point of 208–209 °C orgsyn.org.

Derivatization Strategies of this compound

The derivatization of the this compound scaffold is a critical area of chemical research, primarily driven by the quest for novel therapeutic agents. These strategies focus on modifying the core structure at its nitrogen and carbon atoms to generate a diverse range of analogues with potentially enhanced biological activities.

Functionalization at Nitrogen Atoms (N1, N2)

The pyrazole ring of the indazole nucleus contains two nitrogen atoms, N1 and N2, which are key sites for chemical modification. The regioselectivity of reactions at these positions is a significant consideration in the synthesis of indazole derivatives, as the resulting N1 and N2 isomers often exhibit distinct biological profiles.

Alkylation and Arylation

The introduction of alkyl and aryl groups at the nitrogen atoms of this compound can profoundly alter the molecule's properties, including its solubility, lipophilicity, and interaction with biological targets. The regioselectivity of N-alkylation is often influenced by the reaction conditions, such as the choice of base and solvent. For instance, the use of sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF) has been shown to be a promising system for achieving N1-selective alkylation of the indazole scaffold. d-nb.infonih.gov The thermodynamic stability of the 1H-indazole tautomer generally favors the formation of N1-substituted products. d-nb.infonih.gov

A variety of alkylating and arylating agents can be employed. For example, the reaction with alkyl halides or tosylates in the presence of a suitable base will yield the corresponding N-alkylated indazoles. d-nb.info Similarly, N-arylation can be achieved through copper-catalyzed reactions. beilstein-journals.org

Table 1: Examples of N-Alkylation and N-Arylation Reactions

| Starting Material | Reagent | Conditions | Product(s) |

|---|---|---|---|

| This compound | Alkyl Bromide | NaH, THF | N1-Alkyl-4-methoxy-5-nitro-1H-indazole |

Acylation and Sulfonylation

Acylation and sulfonylation reactions introduce acyl and sulfonyl moieties, respectively, onto the nitrogen atoms of the indazole ring. These modifications can serve to alter the electronic character of the molecule and provide handles for further synthetic transformations.

Typically, acylation is performed using an acyl chloride or anhydride, while sulfonylation employs a sulfonyl chloride, often in the presence of a base like pyridine. nih.gov For instance, the reaction of a 5,6-dinitroindazole with p-methylbenzenesulfonyl chloride in pyridine resulted in the corresponding N-sulfonylated product. nih.gov In another example, 5-nitroindazole was reacted with 2-chloro-5-methoxybenzene-1-sulfonyl chloride in the presence of sodium hydride in DMF to yield the N1-sulfonylated indazole. mdpi.com These reactions generally proceed with high regioselectivity for the N1 position.

Functionalization at Carbon Atoms (C3, C4, C5, C6, C7)

Modification of the carbocyclic ring of the indazole system allows for the introduction of diverse substituents, enabling a fine-tuning of the molecule's steric and electronic properties.

Halogenation Reactions (e.g., Iodination, Bromination, Chlorination)

The introduction of halogen atoms onto the indazole ring provides valuable synthetic intermediates that can be further elaborated through various cross-coupling reactions. The position of halogenation is dictated by the directing effects of the existing substituents on the ring. For this compound, electrophilic aromatic substitution reactions are anticipated to occur at specific positions on the benzene ring. While specific examples for the halogenation of this compound are not prevalent in the provided search results, the general principles of electrophilic halogenation on substituted indazoles would apply.

Alkenylation and Arylation

Palladium-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon bonds at the carbon atoms of the indazole core. A key strategy involves the direct C-H activation and subsequent arylation or alkenylation. For instance, a robust protocol for the Pd(II)-catalyzed C-3 arylation of 1H-indazoles has been developed, which is a significant advancement given the generally poor reactivity of the C-3 position. rsc.org Furthermore, solvent and ligand-controlled switchable C-H arylations at the C3 and C7 positions of a 1-methyl-4-nitro-1H-indazole have been achieved, demonstrating the high level of control possible in these transformations. researchgate.net These methods allow for the introduction of a wide array of aryl and alkenyl groups, significantly expanding the structural diversity of the indazole library.

Amination and Sulfenylation

The functionalization of the indazole core through amination and sulfenylation reactions represents a key strategy for introducing nitrogen and sulfur-containing moieties, respectively. While direct amination or sulfenylation of this compound is not extensively detailed in the provided literature, related transformations on the broader indazole scaffold suggest potential pathways. For instance, transition-metal-catalyzed C-H amination of hydrazones provides a route to N-aryl-substituted 1H-indazoles under mild conditions using an iodobenzene catalyst and Oxone as an oxidant researchgate.net. This methodology could potentially be adapted for the specific substrate.

Nitrosation and Hydroxymethylation Reactions

Hydroxymethylation:

The reaction of N-unsubstituted indazoles with formaldehyde is a characteristic transformation that yields N-hydroxymethyl derivatives, which serve as versatile intermediates. nih.govacs.orgsemanticscholar.org Studies on various nitro-1H-indazoles, including 4-nitro-1H-indazole and 5-nitro-1H-indazole, have shown that they react with formaldehyde in aqueous hydrochloric acid to afford the corresponding (1H-indazol-1-yl)methanol derivatives. nih.govacs.org The reaction proceeds by attacking the N1 position of the indazole ring. nih.govacs.org

The mechanism involves the neutral indazole tautomer reacting with protonated formaldehyde, as formaldehyde is a much weaker base than the indazoles. nih.govacs.org While indazole itself and its 4-nitro, 5-nitro, and 6-nitro derivatives readily undergo this reaction, 7-nitro-1H-indazole was initially reported as unreactive, though later studies showed the reaction could proceed under prolonged reaction times. nih.govacs.org The resulting N-hydroxymethyl adducts are hemiaminals; these compounds can exhibit sensitivity to hydrolysis, reverting to the starting indazole, especially in the presence of electron-withdrawing nitro groups. nih.govacs.org

| Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-nitro-1H-indazole | Formaldehyde | Aqueous HCl | (4-nitro-1H-indazol-1-yl)methanol | nih.govacs.org |

| 5-nitro-1H-indazole | Formaldehyde | Aqueous HCl | (5-nitro-1H-indazol-1-yl)methanol | nih.govacs.org |

| 6-nitro-1H-indazole | Formaldehyde | Aqueous HCl | (6-nitro-1H-indazol-1-yl)methanol | nih.govacs.org |

Nitrosation:

Information regarding the direct nitrosation of this compound is not prominently available in the surveyed literature. However, related chemistry involves the use of nitroso compounds in catalytic cycles for indazole synthesis. For example, a rhodacycle intermediate generated from C-H activation can undergo migratory insertion into a N=O group of a nitrosobenzene to form a six-membered rhodacycle, which is a key step in certain indazole syntheses. mdpi.com

Advanced Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry offers powerful catalytic tools for the construction and functionalization of heterocyclic scaffolds like indazole. mdpi.com

Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Palladium-catalyzed reactions such as Suzuki-Miyaura, Mizoroki-Heck, and Stille couplings are widely used for biaryl synthesis and functionalizing heterocyclic compounds. mdpi.comnih.gov These methods are valued for their functional group tolerance and mild reaction conditions. nih.gov

For the indazole framework, palladium-catalyzed cross-coupling has been used to synthesize complex derivatives. For example, a palladium(0)-catalyzed reaction of an iodo-ergoline with oxazol-2-ylzinc chloride was used to construct a potent agonist. researchgate.net While specific examples detailing the use of this compound as a substrate in these reactions are sparse, the general applicability of these methods to halogenated or triflated indazoles is well-established. The key to these reactions is often the in situ generation of the active Pd(0) catalyst from a Pd(II) precatalyst. rsc.org

| Reaction Type | Catalyst System | General Application | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(0) complexes, Phosphine ligands | Coupling of aryl/heteroaryl halides with boronic acids | mdpi.com |

| Stille | Pd(0) complexes, Phosphine ligands | Coupling of aryl halides/triflates with organostannanes | nih.gov |

| Negishi | Pd or Ni complexes | Coupling of organohalides with organozinc reagents | researchgate.net |

| Sonogashira | Pd complexes, Cu co-catalyst | Coupling of terminal alkynes with aryl/vinyl halides | mdpi.com |

Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials. mdpi.comorganic-chemistry.org Transition metals, particularly palladium and rhodium, are frequently employed to catalyze these transformations. mdpi.comorganic-chemistry.orgmdpi.com

For the indazole core, Rh(III)-catalyzed C-H bond functionalization and cyclative capture have been used to construct the heterocyclic ring system. mdpi.com Palladium-catalyzed C-H activation has been applied to dihydrobenzo[c]acridine series for regioselective alkoxylation, demonstrating the potential for functionalizing specific C-H bonds in complex aromatic systems. mdpi.com In another example, palladium catalysis enabled a double C(sp²)–H bond functionalization involving a sequential nitration and cyclization to afford 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. rsc.orgresearchgate.net These strategies highlight the potential for direct functionalization of the this compound core at its available C-H positions.

Phase Transfer Catalysis (PTC) is a valuable technique for performing reactions between reagents located in different immiscible phases (e.g., solid-liquid or liquid-liquid). Quaternary ammonium salts are common phase-transfer catalysts. nih.gov In the context of N-heterocycle synthesis, PTC can facilitate alkylation and other nucleophilic substitution reactions by transporting an anionic nucleophile from an aqueous or solid phase into an organic phase where the substrate is dissolved.

The application of PTC in the synthesis of indazole derivatives can enhance reaction rates and yields under mild conditions. For example, ultrasound-assisted preparation of 1-(4-nitrophenyl) imidazole has been demonstrated using a multi-site phase-transfer catalyst, showcasing an advanced application of this methodology. dntb.gov.ua While specific studies on the use of PTC for the synthesis or functionalization of this compound were not identified, the principles are broadly applicable to N-alkylation reactions on the indazole nitrogen.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the scope of synthetic transformations.

For the hydroxymethylation of indazoles , mechanistic studies have clarified the reactive species. nih.govacs.org The reaction proceeds through the attack of the neutral form of the indazole on the protonated form of formaldehyde. nih.govacs.org This is because formaldehyde is a significantly weaker base than the indazole derivatives, meaning that in acidic solution, the indazole exists predominantly in its neutral form while formaldehyde is protonated. nih.govacs.org A direct reaction between the indazolium cation and formaldehyde is considered unlikely. nih.govacs.org

In metal-catalyzed C-H activation , the mechanism typically involves the coordination of a directing group to the metal center, followed by cyclometalation to form a palladacycle or rhodacycle intermediate. mdpi.comorganic-chemistry.org For instance, in a Rh(III)-catalyzed synthesis, an imidate coordinates to the catalyst, followed by C-H activation to generate a rhodacycle. mdpi.com This intermediate then reacts with other substrates, leading to the final product and regeneration of the catalyst. mdpi.com Similarly, palladium-catalyzed C-H nitration involves chelate-assisted cleavage of C-H bonds to facilitate the transformation. rsc.orgresearchgate.net

Proposed Reaction Mechanisms for Indazole Formation

The formation of the indazole ring system, particularly in derivatives such as this compound, can be achieved through several synthetic routes, with the specific mechanism being contingent on the chosen precursors and reaction conditions. A prevalent and classical approach is the reductive cyclization of ortho-nitrobenzyl compounds, often referred to as the Cadogan reaction. While direct evidence for a nitrene intermediate is debated, it is a widely accepted mechanistic postulate.

In the context of forming a this compound, a plausible synthetic precursor would be a 2-substituted-4-methoxy-5-nitrotoluene derivative. The reaction mechanism can be conceptualized as follows:

Reduction of the Nitro Group: The synthesis is initiated by the reduction of the nitro group at the 2-position of the benzene ring. This reduction can be accomplished using various reducing agents, such as phosphites or phosphines, typically at elevated temperatures. The reduction proceeds through a series of deoxygenation steps.

Formation of a Reactive Intermediate: The partial reduction of the nitro group leads to the formation of a highly reactive intermediate. Traditionally, this has been depicted as a nitrene species, which is a neutral, electron-deficient nitrogen atom. However, non-nitrene pathways involving oxygenated intermediates have also been proposed and evidenced in related reactions.

Intramolecular Cyclization: The reactive nitrogen intermediate then undergoes an intramolecular electrophilic attack on a suitable ortho-substituent, which acts as a nucleophile. For the formation of the indazole ring, this ortho-substituent is typically a carbonyl or a related functional group that can be converted into the N=C bond of the pyrazole ring.

Aromatization: The cyclized intermediate subsequently undergoes aromatization to form the stable 1H-indazole ring system. This final step may involve the elimination of a small molecule, such as water or an alcohol, depending on the nature of the ortho-substituent.

An alternative and more contemporary approach involves the oxidative N-N bond-forming cyclization of 2-aminomethyl-phenylamines. In this strategy, the aniline nitrogen is oxidized to a nitroso compound. This is then followed by a nucleophilic addition of the side-chain amino group and subsequent cyclization to form the indazole ring.

Influence of Substituents on Reaction Pathways

The nature and position of substituents on the aromatic ring exert a significant influence on the reaction pathways, yields, and regioselectivity of indazole formation. In the case of this compound, the electronic properties of both the methoxy and nitro groups play crucial roles.

The methoxy group (-OCH3) at the 4-position is an electron-donating group due to its +M (mesomeric) effect. This effect increases the electron density of the benzene ring, particularly at the ortho and para positions. This enhanced nucleophilicity of the ring can facilitate electrophilic substitution reactions if such steps are involved in the chosen synthetic route. However, in the context of a reductive cyclization, its primary influence would be on the electronic environment of the reacting centers.

The nitro group (-NO2) at the 5-position is a strong electron-withdrawing group due to its -M and -I (inductive) effects. This has several consequences for the reaction:

Activation towards Nucleophilic Aromatic Substitution (SNAr): If the synthetic strategy involves a nucleophilic aromatic substitution, the presence of the nitro group is highly activating. For instance, in syntheses starting from a 2-fluoro-5-nitro-substituted benzene derivative, the fluorine atom is readily displaced by a nucleophile like hydrazine in an SNAr reaction, which is a key step in the formation of the indazole ring. nih.gov

Influence on Reductive Cyclization: In reductive cyclization pathways, the electron-withdrawing nature of the nitro group can impact the reactivity of the precursor. While it is the group being reduced, its electronic influence is felt throughout the molecule. In some oxidative cyclization methods, it has been observed that electron-withdrawing groups can lead to lower yields. organic-chemistry.org

The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group creates a specific electronic environment within the molecule. The methoxy group can partially counteract the deactivating effect of the nitro group on the aromatic ring, potentially influencing the rate and efficiency of the cyclization step. The precise outcome will depend on the specific reaction mechanism at play.

Below is an interactive data table summarizing the general influence of these types of substituents on indazole synthesis pathways.

| Substituent | Position | Electronic Effect | Influence on Reaction Pathways |

| Methoxy (-OCH3) | 4 | Electron-donating (+M, -I) | Increases electron density of the aromatic ring, potentially affecting the rate of cyclization. |

| Nitro (-NO2) | 5 | Electron-withdrawing (-M, -I) | Strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr); can influence yields in other cyclization methods. |

Biological and Pharmacological Research of 4 Methoxy 5 Nitro 1h Indazole and Its Derivatives

Medicinal Chemistry Significance of Indazole Scaffolds

The indazole core is a cornerstone in the development of new pharmaceuticals, with its derivatives showing a broad spectrum of biological effects, including anti-inflammatory, antibacterial, and anticancer properties. researchgate.netnih.gov At least 43 therapeutic agents based on the indazole structure are either in clinical use or undergoing clinical trials, underscoring the scaffold's therapeutic importance. nih.gov

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The indazole nucleus is a prime example of such a scaffold. Its rigid, aromatic structure provides a solid platform for the spatial orientation of various functional groups, enabling precise interactions with the active sites of proteins like enzymes and receptors. researchgate.netresearchgate.net

Several FDA-approved anticancer drugs incorporate the indazole scaffold, including:

Axitinib: A potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma. nih.gov

Pazopanib: A multi-kinase inhibitor that targets VEGFR, PDGFR, and c-Kit, used for renal cell carcinoma and soft tissue sarcoma. researchgate.netnih.gov

Entrectinib: An inhibitor of TRK, ROS1, and ALK kinases, used to treat certain types of solid tumors.

The success of these drugs highlights the versatility of the indazole core in designing targeted cancer therapies. researchgate.net The 1H-indazole-3-amine fragment, for instance, is recognized as an effective hinge-binding element, crucial for the activity of kinase inhibitors like Linifanib. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure correlates with biological activity. For indazole derivatives, SAR studies have provided critical insights for optimizing potency and selectivity.

Key SAR findings for indazole derivatives include:

Substitution at C4: Methoxy- or hydroxyl-containing groups at the C4 position of the indazole ring have been shown to be potent substituents in certain series of antagonists. acs.org This highlights the potential significance of the 4-methoxy group in 4-methoxy-5-nitro-1H-indazole for directing biological activity.

Substitution at C5: The substituent at the C5 position can significantly impact antiproliferative activity. For example, in one study, the nature of the substituent on a benzene (B151609) ring attached to the C5 position of indazole showed that fluorine-containing groups were important for antitumor activity. nih.gov The nitro group at the C5 position in this compound is a key functional group. It is a strong electron-withdrawing group that can be crucial for certain biological interactions. Furthermore, the nitro group can be chemically reduced to an amine, providing a synthetic handle for further derivatization to explore additional chemical space and biological targets. researchgate.net

Substitution at other positions: Studies have shown that only small groups are generally tolerated at the C5, C6, or C7 positions, with C6 analogues often being preferred in some compound series. acs.org

These studies guide medicinal chemists in the rational design of new indazole-based compounds, allowing for the fine-tuning of their pharmacological profiles.

Anticancer Research

Derivatives of the indazole scaffold are a major focus of anticancer research due to their demonstrated ability to interfere with key pathways involved in tumor growth and survival. researchgate.netnih.gov Research has explored their roles as inhibitors of critical enzymes and as inducers of programmed cell death and cell cycle disruption.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov Indazole derivatives have been successfully developed as inhibitors of various kinase families. nih.gov

Tyrosine Kinases: Many indazole-based compounds function as tyrosine kinase inhibitors. nih.gov For instance, a predictive tool applied to one potent indazole derivative, compound 2f, suggested that its anticancer effects may stem from the inhibition of tyrosine kinases. nih.gov

Serine/Threonine Kinases: This class of enzymes is also a target for indazole derivatives in cancer therapy. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. nih.gov Indazole derivatives have been designed as potent FGFR inhibitors. SAR studies on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives revealed that substitution at the C4 position of the indazole ring could modulate FGFR inhibitory activity. nih.gov In another series, 1H-indazol-3-amine derivatives showed high affinity for the ATP binding site of FGFR1, with the 3-aminoindazole group forming key hydrogen bonds in the hinge region of the enzyme. nih.gov

The table below shows the inhibitory activity of selected indazole derivatives against various cancer cell lines, indicating their potential as broad-spectrum anticancer agents.

| Compound | A549 (Lung) IC₅₀ (µM) | 4T1 (Breast) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |

| 2a | >10 | >10 | >10 | 1.15 | 4.89 |

| 2f | 0.82 | 0.43 | 0.51 | 0.23 | 0.44 |

| 2h | 1.83 | 1.05 | 0.88 | 0.35 | 0.65 |

| 2i | 1.56 | 0.76 | 0.64 | 0.28 | 0.53 |

| Data sourced from a study on the synthesis and biological evaluation of indazole derivatives. nih.gov |

Apoptosis, or programmed cell death, is a natural process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, and a key strategy in cancer therapy is to reactivate this process. Indazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms. nih.govnih.gov

One common mechanism involves the intrinsic or mitochondrial pathway of apoptosis. For example, studies on the indazole derivative 2f in 4T1 breast cancer cells demonstrated that the compound:

Upregulates pro-apoptotic proteins: The expression of Bax and cleaved caspase-3 was increased. nih.gov

Downregulates anti-apoptotic proteins: The expression of the anti-apoptotic protein Bcl-2 was decreased. nih.gov

Disrupts mitochondrial function: The compound caused a decrease in the mitochondrial membrane potential. nih.gov

Increases Reactive Oxygen Species (ROS): Treatment with the compound led to higher levels of intracellular ROS, which can trigger apoptosis. nih.gov

In another study, a novel 5-nitro-1H-indazole derivative was synthesized and shown to enhance TRAIL-induced apoptosis in hepatocellular carcinoma cells. nih.gov This indicates that derivatives originating from a nitro-indazole scaffold can modulate key apoptotic signaling pathways.

The cell cycle is the process through which a cell grows and divides. Uncontrolled progression through the cell cycle is a fundamental characteristic of cancer. Therapeutic agents can target this process by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating.

Indazole derivatives have been shown to cause cell cycle arrest. For instance, compound 6o , an indazole-3-amine derivative, was found to affect the cell cycle in K562 chronic myeloid leukemia cells in a concentration-dependent manner. nih.gov While detailed studies on derivatives of this compound are limited, research on related heterocyclic compounds shows that they can induce arrest at different phases. For example, certain indole derivatives have been shown to arrest over 80% of HeLa cells in the G2/M phase of the cell cycle, an effect that was followed by cell death. nih.gov This mechanism of action is a promising avenue for the anticancer activity of new indazole-based compounds.

Cytotoxicity Studies in Cancer Cell Lines (e.g., A549, MCF7)

Indazole derivatives have demonstrated significant cytotoxic potential against various human cancer cell lines. Studies focusing on derivatives of the core indazole structure have reported potent growth-inhibitory activity against lung carcinoma (A549) and breast cancer (MCF-7) cells.

For instance, a series of newly synthesized indazol-pyrimidine hybrids were evaluated for their in vitro cytotoxic effects. Several of these compounds exhibited potent activity. Notably, compound 5f showed strong cytotoxicity against MCF-7 and A549 cells with IC₅₀ values of 1.858 µM and 3.628 µM, respectively. mdpi.com Another derivative, compound 5h , was particularly effective against A549 cells, displaying an IC₅₀ value of 1.378 µM, which was significantly more potent than the reference drug, staurosporine (IC₅₀ = 7.354 µM). mdpi.com

In another study, polysubstituted indazoles were assessed for their antiproliferative activity against a panel of human cancer cell lines, including A549. Several of these compounds showed promising results, with IC₅₀ values ranging from 0.64 to 17 µM. nih.gov Similarly, a different set of indazole derivatives was screened, with compound 2a showing inhibitory activity against MCF-7 cells at an IC₅₀ value of 1.15 µM, while its pyridyl analogue, 2f , was effective against MCF-7 cells with an IC₅₀ of 0.34 µM. nih.gov

The cytotoxic potential of these compounds highlights the importance of the indazole scaffold in the design of new anticancer agents. The specific substitutions on the indazole ring play a crucial role in determining the potency and selectivity of the cytotoxic effects.

Table 1: Cytotoxic Activity of Selected Indazole Derivatives in A549 and MCF-7 Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Source |

| Indazol-pyrimidine hybrid 5f | A549 | 3.628 | mdpi.com |

| Indazol-pyrimidine hybrid 5f | MCF-7 | 1.858 | mdpi.com |

| Indazol-pyrimidine hybrid 5h | A549 | 1.378 | mdpi.com |

| Indazole derivative 2a | MCF-7 | 1.15 | nih.gov |

| Indazole derivative 2f | MCF-7 | 0.34 | nih.gov |

| Staurosporine (Reference) | A549 | 7.354 | mdpi.com |

| Staurosporine (Reference) | MCF-7 | 8.029 | mdpi.com |

Modulation of Apoptotic Pathways

The cytotoxic activity of indazole derivatives is often mediated through the induction of apoptosis, or programmed cell death. Research has identified several key mechanisms by which these compounds trigger apoptotic pathways in cancer cells.

One study demonstrated that an indazole derivative, compound 2f , dose-dependently promoted apoptosis in 4T1 breast cancer cells. researchgate.netrsc.org This was associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netrsc.org Furthermore, the compound was found to decrease the mitochondrial membrane potential and increase the levels of intracellular reactive oxygen species (ROS), both of which are key events in the intrinsic apoptotic pathway. researchgate.netrsc.org

Another derivative, compound 6o , was also confirmed to induce apoptosis, possibly by inhibiting Bcl-2 family members and affecting the p53/MDM2 pathway in K562 chronic myeloid leukemia cells. nih.gov The ability of selected polysubstituted indazoles to trigger apoptosis to a significant extent has also been reported, often accompanied by cell cycle arrest. nih.gov The mechanism of action for 5-nitroindazole (B105863) derivatives, in particular, has been linked to the generation of ROS, which subsequently causes apoptosis. mdpi.com This suggests that the nitro group at the 5-position of the indazole ring plays a critical role in inducing oxidative stress that leads to programmed cell death. mdpi.com

Anti-inflammatory Properties

Indazole and its derivatives have been investigated for their significant anti-inflammatory activities. nih.gov In fact, commercially available anti-inflammatory drugs such as Bendazac and Benzydamine are based on the 1H-indazole scaffold. nih.gov Studies have explored derivatives like 5-aminoindazole and 6-nitroindazole, which have shown effective dose-dependent and time-dependent inhibition of inflammation in experimental models. nih.gov For example, 5-aminoindazole at a dose of 100 mg/kg produced a maximum inflammation inhibition of 83.09%, an effect comparable to the standard drug diclofenac. nih.gov

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of indazole derivatives are attributed to their ability to interfere with key inflammatory pathways. A primary mechanism is the inhibition of the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2, which is responsible for the synthesis of pro-inflammatory prostaglandins. mdpi.comnih.govresearchgate.net

In vitro assays have shown that indazole derivatives exert a significant inhibitory action on COX-2. nih.gov The half-maximal inhibitory concentrations (IC₅₀) for different indazoles to inhibit COX-2 were found to range from 12.32 to 23.42 µM. nih.gov Among the tested compounds, 5-aminoindazole demonstrated the highest activity in inhibiting COX-2 across all concentrations used in the assay. nih.gov This inhibition of cyclooxygenase is considered a crucial mechanism contributing to the anti-inflammatory action of these compounds. nih.gov Additionally, the anti-inflammatory effects may also be linked to the scavenging of free radicals. nih.govresearchgate.net

Targeting Inflammatory Mediators and Pathways

Beyond COX-2 inhibition, indazole derivatives also target other critical inflammatory mediators and pathways. These compounds have been shown to inhibit pro-inflammatory cytokines, such as Tumour Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), in a concentration-dependent manner. nih.govresearchgate.net TNF-α is a key cytokine released by macrophages and other immune cells in various inflammatory conditions. nih.gov

The ability of indazole derivatives to inhibit these cytokines, along with their capacity to inhibit COX-2 and scavenge reactive oxygen species, provides a multi-faceted approach to controlling inflammation. nih.govresearchgate.net This suggests that the anti-inflammatory activity of investigated indazoles may be the result of a synergistic interaction with multiple targets within the inflammatory cascade. nih.gov

Table 2: COX-2 Inhibition by Indazole Derivatives

| Compound | IC₅₀ (µM) | Source |

| Indazole | 23.42 | nih.gov |

| 5-Aminoindazole | 12.32 | nih.gov |

| 6-Nitroindazole | 18.51 | nih.gov |

Antimicrobial Activities

The indazole scaffold is a core component of various compounds exhibiting a broad spectrum of antimicrobial activities. researchgate.net Research has demonstrated the efficacy of indazole derivatives against protozoa, fungi, and bacteria. mdpi.comresearchgate.net Specifically, 5-nitroindazole derivatives have shown potent activity against several protozoan parasites, including Trypanosoma cruzi and Acanthamoeba castellanii. ugr.esnih.gov The mechanism of action is often linked to the induction of oxidative stress within the pathogen. ugr.es

Antibacterial Efficacy

Derivatives of indazole have been evaluated for their efficacy against a range of bacterial strains. In vitro studies have confirmed that N-methyl-3-aryl indazoles are effective against bacteria such as Xanthomonas campestris, Bacillus cereus, and Escherichia coli. researchgate.net

More recent studies have identified new indazole and pyrazoline derivatives with promising activity, particularly against Gram-positive bacteria. nih.gov One indazole derivative, compound 9 , exhibited a strong antibacterial profile with minimum inhibitory concentration (MIC) values as low as 4 µg/mL against all tested Gram-positive isolates, including multidrug-resistant (MDR) variants of clinically relevant species like Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov Other indazole derivatives showed modest activity, with MIC values around 128 µg/mL against E. faecalis strains. nih.gov This demonstrates the potential of the indazole framework in developing new antibacterial agents to combat drug-resistant infections.

Table 3: Antibacterial Activity of Indazole Derivative 9

| Bacterial Strain | MIC (µg/mL) | Source |

| Staphylococcus aureus (MDR) | 4 | nih.gov |

| Staphylococcus epidermidis (MDR) | 4 | nih.gov |

| Enterococcus faecalis (MDR) | 4 | nih.gov |

| Enterococcus faecium (MDR) | 4 | nih.gov |

Antifungal Efficacy

The indazole scaffold is a recognized pharmacophore in the development of antimicrobial agents, with various derivatives demonstrating notable antifungal properties. Research into the antifungal potential of indazole-containing compounds has highlighted their activity against a range of fungal pathogens. nih.gov While specific studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the broader class of nitroimidazole and nitroindazole derivatives has been a subject of interest for their antimicrobial activities. researchgate.netsemanticscholar.org

The antifungal mechanism of some azole derivatives involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. semanticscholar.org The introduction of a nitro group, as seen in various nitroimidazole derivatives, can contribute to the compound's biological activity. For instance, certain N-phenacyl derivatives of nitroimidazoles have demonstrated high fungistatic activity against Sclerophoma pityophila. semanticscholar.org The effectiveness of these compounds can be influenced by the position of the nitro group and the nature of other substituents on the imidazole or indazole ring. semanticscholar.org

Furthermore, studies on benzimidazole derivatives, which share structural similarities with indazoles, have shown that certain compounds exhibit significant potency against fungal strains such as Candida albicans and Aspergillus niger, with some derivatives showing efficacy comparable to or greater than the standard drug fluconazole. researchgate.net The structure-activity relationship (SAR) studies in these related heterocyclic compounds often indicate that the nature and position of substituents play a critical role in determining the antifungal potency. researchgate.net

While direct data on the antifungal efficacy of this compound is limited, the known antifungal properties of the indazole nucleus and the biological activity associated with nitro-substituted heterocycles suggest that this compound and its derivatives could be promising candidates for further investigation in the search for new antifungal agents.

Anti-HIV Activity

The indazole nucleus is a versatile scaffold that has been explored for a wide range of therapeutic applications, including the development of antiviral agents. nih.gov Several indazole derivatives have been identified as potential inhibitors of Human Immunodeficiency Virus (HIV). nih.gov The anti-HIV activity of these compounds often stems from their ability to target key viral enzymes or proteins essential for the viral life cycle.

While specific research on the anti-HIV activity of this compound is not detailed in the available literature, studies on related nitro-substituted heterocyclic compounds have been conducted. For instance, various nitroimidazole derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 and HIV-2. nih.govnih.gov These studies aim to develop novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov Reverse transcriptase is a critical enzyme for HIV replication, and its inhibition is a key strategy in antiretroviral therapy. researchgate.net

For example, a series of 5-substituted piperazinyl-4-nitroimidazole derivatives were synthesized and tested for their anti-HIV activity in MT-4 cells. nih.gov Some of these compounds showed inhibitory effects on both HIV-1 and HIV-2. nih.gov Similarly, other research has focused on synthesizing new 4-nitroimidazole derivatives as potential NNRTIs, with some compounds being evaluated for their in vitro anti-HIV-1 and HIV-2 activity. researchgate.net

The structure-activity relationship (SAR) of these compounds is crucial for optimizing their potency. For indole-based compounds, which are structurally related to indazoles, SAR studies have helped in defining the molecular properties and shape necessary for potent inhibition of HIV-1 fusion by targeting the gp41 glycoprotein. nih.gov The insights gained from these studies on related heterocyclic systems can guide the design and future investigation of this compound derivatives as potential anti-HIV agents. The synthesis of novel indazole-pyrone hybrids has also been explored for their potential antiviral activity against HIV-1, indicating an ongoing interest in the indazole scaffold for this therapeutic area. doi.org

Other Biological Activities

Antioxidant Potential

Indazole derivatives are recognized for a variety of biological activities, including antioxidant properties. arabjchem.org The antioxidant potential of these compounds is often attributed to their ability to scavenge free radicals and mitigate oxidative stress, which is implicated in numerous pathological conditions. While specific studies detailing the antioxidant capacity of this compound are limited, research on related indole-pyrazole hybrids has highlighted their potential as antioxidant agents. mdpi.com

The evaluation of antioxidant activity is commonly performed using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. The presence of certain functional groups on the indazole ring can significantly influence the antioxidant properties. For instance, the position and nature of substituents on the indole ring in related hybrid molecules have been shown to affect their cytoprotective properties, with alkyl substituents sometimes enhancing these effects by delocalizing the resulting radicals. mdpi.com

Furthermore, studies on other heterocyclic compounds, such as indole derivatives, have demonstrated that specific substitutions can lead to potent antioxidant effects. For example, certain indole-based MAO-B inhibitors have been shown to protect PC12 cells against oxidative stress induced by neurotoxins like 6-hydroxydopamine and rotenone. nih.gov This neuroprotective effect is linked to their ability to counteract oxidative damage.

Inhibition of Nitric Oxide Synthase (NOS)

A significant area of research for nitroindazole derivatives has been their activity as inhibitors of nitric oxide synthase (NOS). NOS enzymes are responsible for the production of nitric oxide (NO), a crucial signaling molecule involved in various physiological and pathological processes. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). stanford.edu The selective inhibition of these isoforms is a key goal in the development of therapeutic agents for conditions associated with abnormal NO production, such as neurodegenerative diseases and inflammation. nih.govresearchgate.net

7-Nitroindazole (7-NI) is a well-studied, non-arginine-based inhibitor of NOS that exhibits high in vivo selectivity for the neuronal isoform. nih.gov Although it shows little isoform selectivity in vitro, its effects in vivo have made it a valuable research tool. nih.govnih.gov The inhibitory activity of nitroindazoles is influenced by the position of the nitro group and other substituents on the indazole ring.

Research on 4-substituted indazoles has demonstrated the importance of this position for NOS inhibitory activity. For instance, the introduction of a bromine atom at the C4 position of the indazole ring resulted in a compound with potency nearly equal to that of 7-nitroindazole. nih.gov Furthermore, 4-nitroindazole itself was found to be a potent inhibitor of NOS activity, highlighting the significance of substitution at this position. nih.gov

The presence of a methoxy (B1213986) group has also been explored. Studies on 7-methoxyindazole (7-MI) have shown that an electron-donating substituent like a methoxy group can increase the inhibitory effect on nNOS compared to the unsubstituted indazole. tandfonline.com Modeling studies suggest that bulky substituents at the 7-position can create steric hindrance, affecting the interaction with the enzyme. tandfonline.com

The crystal structure of endothelial NOS complexed with 3-bromo-7-nitroindazole has provided insights into the mechanism of inhibition, showing that the inhibitor binding can induce conformational changes in the enzyme. nih.gov Fluorination of the indazole ring has also been investigated as a strategy to increase inhibitory potency and selectivity for NOS-II. nih.gov

While direct inhibitory data for this compound on NOS isoforms is not specified in the provided search results, the collective findings on substituted nitroindazoles suggest that this compound would likely exhibit NOS inhibitory activity. The specific potency and isoform selectivity would depend on the interplay between the methoxy group at position 4 and the nitro group at position 5.

Table 1: Inhibitory Activity of Selected Indazole Derivatives on nNOS

| Compound | Concentration (mM) | % Inhibition of nNOS |

| Indazole | 10 | 11% |

| 7-Methoxyindazole | 10 | >50% |

This table is based on data for related compounds and is for illustrative purposes.

Antiarrhythmic and Antihypertensive Properties

The indazole scaffold is present in a number of compounds with a wide range of pharmacological activities, including effects on the cardiovascular system. nih.gov Derivatives of indazole have been investigated for their potential as antiarrhythmic and antihypertensive agents. nih.govarabjchem.org

While specific studies on the antiarrhythmic and antihypertensive properties of this compound are not detailed in the available literature, research on related heterocyclic structures provides some insights. For example, a study on 4,6-di(het)aryl-5-nitro-3,4-dihydropyrimidin-(1H)-2-ones demonstrated that several of these compounds exhibited high antiarrhythmic activity in a CaCl2-induced arrhythmia model in rats, without significantly affecting arterial pressure. nih.gov This suggests that the nitro group, in combination with a heterocyclic core, can be a key feature for antiarrhythmic effects.

In the context of antihypertensive activity, a review of indole and indazole analogues highlights their potential in lowering blood pressure. arabjchem.org The mechanisms of action can be varied, and structure-activity relationship (SAR) studies are crucial for optimizing this effect. For instance, in a series of indazole derivatives, the introduction of a fluorine atom at the C7 position of the indazole ring led to the highest hypotensive and bradycardic activities in an in vivo cardiac model. nih.gov Similarly, substituting a chlorine or methyl group at the C7 position of the indazole nucleus of marsanidine resulted in compounds with enhanced cardiovascular activity. nih.gov

Furthermore, 7-nitroindazole, a known NOS inhibitor, has been shown to have an anti-hypertrophic effect on the heart and to decrease the wall thickness of the thoracic aorta and carotid arteries. nih.gov However, long-term treatment with 7-nitroindazole has been associated with adverse effects such as cardiac hypotrophy. nih.gov

These findings suggest that the indazole nucleus, particularly when substituted with groups that modulate its electronic and steric properties, can have significant cardiovascular effects. The specific combination of a methoxy group at position 4 and a nitro group at position 5 in this compound would likely influence its potential antiarrhythmic and antihypertensive properties, warranting further investigation.

Neuroprotection and Neurological Disorder Applications

Indazole derivatives have emerged as a promising class of compounds for the development of therapeutic agents targeting neurological disorders. Their neuroprotective effects are often linked to their ability to inhibit key enzymes involved in the pathophysiology of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. researchgate.net

A significant mechanism through which some indazole derivatives exert their neuroprotective effects is the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B. researchgate.net MAO-B is responsible for the metabolism of neurotransmitters like dopamine, and its inhibition can increase dopamine levels in the brain, which is beneficial in Parkinson's disease. The neuronal nitric oxide synthase (nNOS) inhibitor, 7-nitroindazole, has been reported to also inhibit the MAO-B isoform. researchgate.net Further studies have shown that various C5- and C6-substituted indazole derivatives are potent inhibitors of human MAO-B, with some compounds exhibiting IC50 values in the submicromolar range. researchgate.net 5-Nitroindazole, in particular, has been identified as a potent MAO-B inhibitor. researchgate.net

The neuroprotective actions of nitroindazoles like 7-nitroindazole are thought to be linked not only to their NOS inhibitory properties but also to their MAO-inhibitory and antiradical activities. researchgate.net For instance, 7-nitroindazole has been shown to protect against MPTP-induced neurotoxicity, a common experimental model for Parkinson's disease. nih.gov This protection is associated with a reduction in the formation of the toxic metabolite MPP+ through the inhibition of MAO-B. nih.gov

In addition to MAO inhibition, indazole derivatives are being explored for their potential to inhibit other enzymes implicated in neurodegeneration. For example, fluorinated indazoles have been designed and synthesized with the aim of finding new compounds with neuroprotective activity through the selective inhibition of NOS isoforms. nih.gov

While direct studies on the neuroprotective applications of this compound are not available in the reviewed literature, the established role of nitroindazoles as potent MAO-B and NOS inhibitors suggests that this compound and its derivatives hold potential for the treatment of neurological disorders. The specific substitution pattern of a methoxy group at position 4 and a nitro group at position 5 could modulate these inhibitory activities and warrants further investigation.

Computational Chemistry and Drug Design